4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13ClN2O4 This compound is characterized by the presence of a chloro group, an ethoxy group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the ethoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4-chloro-N-(4-ethoxy-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-chloro-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Potential use in the development of new therapeutic agents. Its derivatives are being explored for their efficacy in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction in the presence of certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-ethoxyphenyl)benzamide: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
4-chloro-N-(4-hydroxyphenyl)benzamide: Contains a hydroxy group instead of an ethoxy group, which can affect its reactivity and solubility.
4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide: Similar to the target compound but with a methoxy group instead of an ethoxy group, potentially altering its chemical behavior.
Uniqueness
4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAJPJHBSWRCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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